2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol
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Overview
Description
2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol is a complex organic compound known for its unique structure and properties It is a derivative of phenoxyethanol, where the phenyl ring is substituted with deuterium atoms and a bulky alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol involves several steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with 2,4,4-trimethylpentan-2-yl chloride in the presence of a base such as potassium carbonate. This reaction yields 4-(2,4,4-trimethylpentan-2-yl)phenol.
Deuteration: The phenol derivative is then subjected to deuteration using deuterium gas in the presence of a palladium catalyst to introduce deuterium atoms at the 3 and 5 positions of the phenyl ring.
Etherification: The deuterated phenol is reacted with ethylene oxide under basic conditions to form the corresponding ethoxy derivative.
Further Etherification: The intermediate product is then reacted with another equivalent of ethylene oxide to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as halides or amines replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halides, amines.
Scientific Research Applications
2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions requiring deuterated compounds.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways and reaction mechanisms.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of 2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in mechanistic studies. The compound’s bulky alkyl group enhances its lipophilicity, facilitating its incorporation into lipid bilayers and biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol: Similar structure but lacks deuterium atoms, making it less useful in isotopic labeling studies.
2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethanol: Another alkylated phenoxyethanol derivative with different alkyl group, affecting its physical and chemical properties.
Uniqueness
2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications involving isotopic labeling. The bulky alkyl group also imparts unique solubility and interaction properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
1173019-49-2 |
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Molecular Formula |
C18H30O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[2-[3,5-dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H30O3/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9,19H,10-14H2,1-5H3/i6D,7D |
InChI Key |
LBCZOTMMGHGTPH-QFIQSOQBSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C(C)(C)CC(C)(C)C)[2H])OCCOCCO |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO |
Origin of Product |
United States |
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